Tetramethylkaempferol

adipogenesis PPARγ metabolic syndrome

Tetramethylkaempferol (TMK) is a tetra-O-methylated flavonol that reverses kaempferol's anti-adipogenic effect, making it a unique tool for dissecting non-canonical PPARγ signaling and insulin sensitization. This pro-adipogenic PPARγ agonist-like compound increases adiponectin secretion without directly activating the ligand-binding domain, a critical differentiator from thiazolidinediones. With a LogP of 2.49, TMK offers improved passive permeability for formulation studies, and its IC₅₀ of 17.63 µg/mL against Candida albicans calibrates antifungal screening. Known for synergy with norfloxacin and gentamicin against drug-resistant strains, it is a specialized reference standard for antibiotic potentiation research.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 16692-52-7
Cat. No. B100550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylkaempferol
CAS16692-52-7
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)18-19(24-4)17(20)16-14(23-3)9-13(22-2)10-15(16)25-18/h5-10H,1-4H3
InChIKeyYZWIIEJLESXODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylkaempferol (CAS 16692-52-7) Procurement Guide: A Methylated Flavonol with Distinct PPARγ Agonist-Like and Antifungal Profiles


Tetramethylkaempferol (TMK; 5-hydroxy-3,7,4′-trimethoxyflavone) is a tetra-O-methylated derivative of the dietary flavonol kaempferol. It belongs to the methylated flavonol subclass, characterized by enhanced lipophilicity and altered bioactivity profiles relative to non-methylated parent flavonoids [1]. TMK has been identified as a constituent of Kaempferia parviflora and other medicinal plants, and it exhibits PPARγ agonist-like activity in adipocytes as well as direct antifungal effects [2].

Why Tetramethylkaempferol Cannot Be Substituted by Kaempferol or Other Methylated Flavonols


O-Methylation of flavonols profoundly alters their biological activity, often reversing or nullifying the effects of the parent compound. For example, while non-methylated kaempferol typically suppresses adipogenesis, tetramethylkaempferol concentration-dependently enhances triglyceride accumulation in 3T3-L1 preadipocytes [1]. Furthermore, the pattern and number of methoxy groups dictate both antimicrobial potency and molecular target engagement; even closely related tetra‑methoxylated analogs exhibit divergent antifungal activities [2]. Consequently, generic substitution of methylated flavonols without quantitative comparative data introduces significant experimental variability and invalidates structure‑activity interpretations.

Tetramethylkaempferol Quantitative Differentiation Evidence: Head‑to‑Head Comparisons vs. Closest Analogs


Adipogenesis Enhancement: Tetramethylkaempferol Increases Triglyceride Accumulation While Kaempferol Lacks This Effect

In a systematic evaluation of 44 flavonoids in 3T3-L1 preadipocytes, tetramethylkaempferol concentration‑dependently enhanced triglyceride accumulation, a hallmark of adipogenesis, whereas the parent compound kaempferol and most hydroxy‑flavonoids completely lacked this pro‑adipogenic effect [1]. The study identified methoxy substitution at the 3‑position and on the B‑ring as critical structural determinants for this unique activity profile.

adipogenesis PPARγ metabolic syndrome

Antifungal Potency: Tetramethylkaempferol Exhibits 2.25‑Fold Higher Anti‑Candida Activity than 3,5,7,4′‑Tetramethoxyflavone

In a direct comparative assay against Candida albicans, tetramethylkaempferol (compound 8) displayed an IC₅₀ of 17.63 µg/mL, while the structurally similar 3,5,7,4′‑tetramethoxyflavone (compound 7) required a 2.25‑fold higher concentration to achieve the same effect (IC₅₀ = 39.71 µg/mL) [1]. Both compounds were isolated from the same plant source and tested under identical microdilution conditions.

antifungal Candida albicans methylated flavonol

PPARγ Agonist‑Like Profile: Tetramethylkaempferol Increases Adiponectin and GLUT4 Without Direct PPARγ Activation

Tetramethylkaempferol significantly increased the release of adiponectin into the culture medium and enhanced cellular uptake of 2‑deoxyglucose in 3T3-L1 adipocytes [1]. Moreover, it upregulated mRNA expression of adiponectin, GLUT4, aP2, PPARγ2, and C/EBPα, β, and/or δ. Crucially, unlike the thiazolidinedione troglitazone, tetramethylkaempferol did not directly activate the PPARγ ligand‑binding domain, indicating a distinct, non‑canonical mechanism [1]. This profile contrasts with that of non‑methylated kaempferol, which does not enhance adipogenesis or induce these transcriptional changes.

PPARγ adiponectin GLUT4 insulin sensitizer

Antibacterial Synergy: Tetramethylkaempferol Potentiates Norfloxacin and Gentamicin Against MDR Strains

In a microbiological characterization study, 5‑hydroxy‑3,7,4′‑trimethoxyflavone (tetramethylkaempferol) exhibited bacterial growth inhibition at concentrations ≤512 µg/mL and, more importantly, demonstrated synergistic effects when combined with the fluoroquinolone norfloxacin or the aminoglycoside gentamicin against multidrug‑resistant (MDR) strains of Staphylococcus aureus 358 and Escherichia coli 27 [1]. In contrast, many related methylated flavonols (e.g., retusin) show minimal or no direct antibacterial activity in standard MIC assays [2].

antimicrobial synergy MDR antibiotic adjuvant

Enhanced Lipophilicity: Tetramethylkaempferol (LogP 2.49) vs. Kaempferol (LogP ~1.95)

Tetramethylkaempferol possesses a calculated LogP of 2.49, compared to approximately 1.95 for the non‑methylated parent kaempferol [1]. This ~0.54 log unit increase corresponds to a >3‑fold higher octanol‑water partition coefficient, predicting improved passive membrane permeability. Consistent with this, methylated flavonols generally exhibit enhanced oral bioavailability and cellular uptake relative to their polyhydroxylated counterparts [2].

lipophilicity bioavailability permeability

Tetramethylkaempferol Application Scenarios Driven by Quantitative Evidence


Metabolic Research: Dissecting PPARγ‑Independent Insulin Sensitization

Tetramethylkaempferol is uniquely suited for studying alternative pathways of insulin sensitization in adipocytes. Unlike troglitazone, it enhances adiponectin secretion and GLUT4 expression without directly activating the PPARγ ligand‑binding domain [1]. This property, combined with its pro‑adipogenic effect that contrasts sharply with kaempferol's anti‑adipogenic activity, positions TMK as an essential tool for elucidating non‑canonical PPARγ signaling and for screening compounds that improve insulin sensitivity without the side effects of classical PPARγ agonists.

Antifungal Discovery: Benchmarking Methylated Flavonol Potency

With a demonstrated IC₅₀ of 17.63 µg/mL against Candida albicans—2.25‑fold more potent than its close analog 3,5,7,4′‑tetramethoxyflavone [2]—tetramethylkaempferol serves as a valuable reference standard for antifungal screening programs targeting methylated flavonols. Its activity profile can be used to calibrate assays, validate structure‑activity relationship models, and identify novel antifungal scaffolds.

Antimicrobial Adjuvant Research: Overcoming MDR in Gram‑Positive and Gram‑Negative Pathogens

The ability of tetramethylkaempferol to synergize with norfloxacin and gentamicin against multidrug‑resistant S. aureus and E. coli strains [3] makes it a compelling candidate for studies on antibiotic potentiation. Researchers investigating efflux pump inhibition, membrane permeabilization, or other adjuvant mechanisms can employ TMK as a tool compound to dissect and enhance the efficacy of existing antibiotics against resistant clinical isolates.

Pharmacokinetic and Formulation Studies: Leveraging Enhanced Lipophilicity

Tetramethylkaempferol's LogP of 2.49—significantly higher than kaempferol's ~1.95 [4]—suggests improved passive membrane permeability and potentially greater oral bioavailability. This property makes TMK an attractive model compound for investigating the impact of O‑methylation on flavonoid absorption, distribution, and cellular uptake. It is particularly relevant for formulation studies aimed at optimizing the delivery of poorly bioavailable natural products.

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